5-(N-phenethylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
5-(N-Phenethylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a phenethylsulfamoyl group at the 5-position and a pyridin-3-ylmethyl moiety at the amide nitrogen.
Properties
IUPAC Name |
5-(2-phenylethylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(21-14-16-7-4-11-20-13-16)17-8-9-18(26-17)27(24,25)22-12-10-15-5-2-1-3-6-15/h1-9,11,13,22H,10,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDKXIASDGYTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(N-phenethylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS Number: 1170380-41-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.4 g/mol. The structure features a furan ring, a pyridine moiety, and a sulfamoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1170380-41-2 |
Antioxidant Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antioxidant properties. For instance, acetamidosulfonamide derivatives have shown radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases . The antioxidant activity is often measured using assays that evaluate the compound's ability to neutralize free radicals.
Antimicrobial Activity
The sulfamoyl group in the chemical structure is known for its antimicrobial properties. Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development. The mechanism typically involves the inhibition of folic acid synthesis in bacteria .
Anticancer Properties
Compounds similar to this compound have been investigated for their anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Studies
-
Synthesis and Evaluation of Antioxidant Activity
A study synthesized several acetamidosulfonamide derivatives and evaluated their antioxidant activities using DPPH radical scavenging assays. Among the synthesized compounds, those with structural similarities to this compound exhibited notable antioxidant effects, suggesting potential therapeutic applications in oxidative stress-related conditions . -
Antimicrobial Efficacy
In a clinical setting, derivatives of sulfonamides were tested against various bacterial strains. The results indicated that compounds with the sulfamoyl group showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
Comparison with Similar Compounds
Nitro-Substituted Furan-2-Carboxamides
Compounds such as 5-nitro-N-phenylfuran-2-carboxamide (2A) and N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) () feature nitro groups at the 5-position. These derivatives generally exhibit higher melting points (e.g., 178–180°C for 2A) due to strong dipole interactions from the nitro group. In contrast, the target compound replaces the nitro group with a sulfamoyl moiety, which may reduce crystallinity and enhance solubility in polar solvents .
Heterocyclic Amide Derivatives
Compounds like N-(thiazol-2-yl)-5-nitrofuran-2-carboxamide (2J) and N-(oxazol-2-yl)-5-nitrofuran-2-carboxamide (2L) () incorporate heterocyclic rings at the amide nitrogen. These substitutions often improve metabolic stability but may reduce aqueous solubility.
Sulfonamide-Containing Analogues
Complex Furopyridine Carboxamides
–11 describes advanced derivatives like 5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide , which feature fused furopyridine cores. These compounds exhibit high molecular weights (>500 Da) and complex substitution patterns, often leading to improved target specificity but challenging synthetic routes. The target compound’s simpler furan core may offer advantages in synthetic accessibility and pharmacokinetic optimization .
Data Tables
Table 1: Physical and Structural Properties of Selected Furan-2-Carboxamide Derivatives
Research Findings and Implications
- Diuretic Activity: Nitro-substituted derivatives (e.g., 2A) demonstrated potent diuretic effects in rodent models, likely via urea transport inhibition.
- Insecticidal Activity : Furan-2-carboxamides with oxadiazole or benzamide substituents () showed insect growth regulatory effects. The pyridinylmethyl group in the target compound could enhance neurotoxicity or chitin synthesis inhibition in insects .
- Synthetic Feasibility : Compared to complex furopyridine derivatives (–11), the target compound’s simpler structure allows for fewer synthetic steps, reducing cost and scalability challenges .
Q & A
Advanced Research Question
- Substituent variation : Compare bioactivity of derivatives with substituents like halogens (Cl, Br) or methoxy groups on the phenethyl/pyridine rings .
- Computational docking : Use software (e.g., AutoDock Vina) to predict binding affinities toward bacterial dihydrofolate reductase (DHFR) .
- Data correlation : Plot MIC values against electronic parameters (Hammett σ) or lipophilicity (logP) to identify key SAR drivers .
How should researchers address contradictions in biological activity data across different studies?
Advanced Research Question
- Replicate assays : Conduct triplicate experiments under standardized conditions (e.g., CLSI guidelines).
- Check compound stability : Use HPLC to verify purity post-assay (e.g., degradation products may skew results) .
- Strain-specific factors : Assess efflux pump activity (e.g., using P. aeruginosa mutants) to explain resistance disparities .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate binding to DHFR over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate binding stability .
- QSAR modeling : Use descriptors like polar surface area (PSA) and molar refractivity to correlate with MIC values .
How can regioselectivity challenges in sulfamoylation reactions be mitigated?
Advanced Research Question
- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) with Boc groups .
- Catalytic control : Use Pd/Cu catalysts to direct sulfamoylation to the furan ring’s 5-position .
What methods validate the purity of synthesized batches for pharmacological studies?
Basic Research Question
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .
How can mechanistic studies elucidate the compound’s mode of action?
Advanced Research Question
- Metabolite profiling : LC-MS/MS to identify bacterial metabolites (e.g., dihydrofolate levels) after exposure .
- Enzyme inhibition assays : Measure DHFR activity spectrophotometrically at 340 nm (NADPH oxidation) .
What protocols assess the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
